
2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a dioxazaborocane ring (a nine-membered ring with two oxygen atoms, one nitrogen atom, one boron atom, and five carbon atoms) . The presence of bromine indicates that it is a halogenated compound .
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Compounds like "2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione" often serve as intermediates in the synthesis of complex molecules. For instance, compounds with bromopyridinyl groups are crucial in cross-coupling reactions, a key process in creating new chemical entities with potential applications in material science and pharmaceuticals. The development of practical synthesis methods for such compounds can enhance the production of high-value chemicals used in various industries, including electronics and drug manufacturing (Qiu et al., 2009).
Environmental Impact and Safety
The study of the environmental fate and safety profile of chemical compounds is essential. Compounds with brominated structures, similar to the one , are often evaluated for their environmental persistence, bioaccumulation, and potential toxic effects. Understanding the environmental concentrations and toxicology of brominated compounds helps in assessing their impact and ensuring safe use (Koch & Sures, 2018).
Pharmacological Research
While excluding specific details on drug use and side effects, it's worth noting that chemical compounds with intricate structures like "2-(5-Bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione" can be subjects of pharmacological research. These studies focus on understanding the molecular mechanisms and therapeutic potential of new compounds. Research in this area contributes to the development of novel drugs and treatments for various diseases, emphasizing the importance of chemical synthesis and design in pharmaceutical sciences (Pompili et al., 2018).
Advanced Materials and Technologies
The unique properties of chemically synthesized compounds enable their application in developing advanced materials and technologies. For example, brominated compounds play a significant role in the production of flame retardants, highlighting the importance of chemical engineering in enhancing material safety and functionality (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)8-3-2-7(12)4-13-8/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJASKKCIPMBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BBrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-YL)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1227700-50-6 |
Source


|
| Record name | 1227700-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

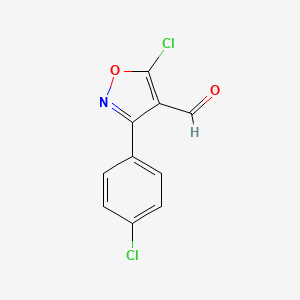
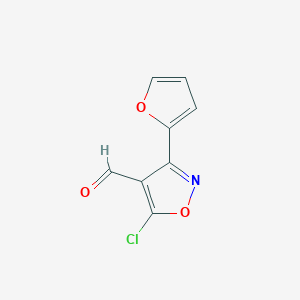


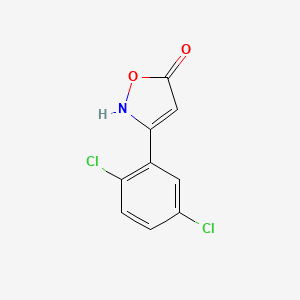
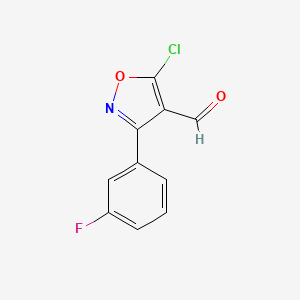
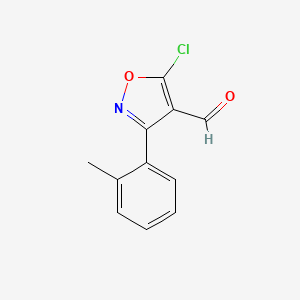
![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)
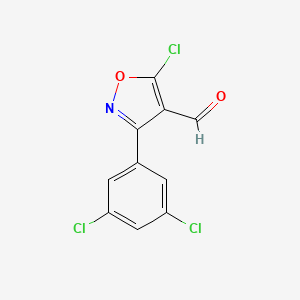

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)
